PDE-9 inhibitor

Vue d'ensemble

Description

Les inhibiteurs de la phosphodiestérase 9 sont une classe de médicaments qui agissent en inhibant l’activité de la phosphodiestérase 9. Le premier composé présentant cet effet, BAY 73-6691, a été rapporté en 2004 . Les inhibiteurs de la phosphodiestérase 9 sont à l’étude pour le traitement de diverses affections, notamment l’obésité, la fibrose hépatique, la maladie d’Alzheimer, la schizophrénie, l’insuffisance cardiaque et l’anémie falciforme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les inhibiteurs de la phosphodiestérase 9 peuvent être synthétisés par différentes voies. Une méthode courante implique l’utilisation de l’arrimage moléculaire suivie d’une simulation de dynamique moléculaire pour comprendre la stabilité des interactions . La synthèse d’inhibiteurs sélectifs de la phosphodiestérase 9 implique souvent la préparation de structures protéiques en corrigeant les ordres de liaison, en ajoutant les hydrogènes manquants et en optimisant les liaisons hydrogène avec les états de protonation des résidus à pH 7,0 .

Méthodes de production industrielle : Les méthodes de production industrielle des inhibiteurs de la phosphodiestérase 9 sont encore en cours de développement, car ces composés sont principalement en phase de recherche et d’essais cliniques. La production implique des processus de synthèse et de purification à grande échelle pour garantir la puissance et la sélectivité des inhibiteurs .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la phosphodiestérase 9 subissent diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure des inhibiteurs afin d’améliorer leur sélectivité et leur puissance.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse d’inhibiteurs de la phosphodiestérase 9 comprennent la xanthine et ses dérivés . Les réactions se produisent généralement dans des conditions contrôlées, telles que des niveaux de pH et des températures spécifiques, pour garantir la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des inhibiteurs sélectifs de la phosphodiestérase 9 ayant une forte affinité pour la guanosine monophosphate cyclique . Ces produits sont évalués pour leur activité biologique et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

Les inhibiteurs de la phosphodiestérase 9 ont un large éventail d’applications en recherche scientifique. Ils sont à l’étude pour leur potentiel de traitement des troubles neurodégénératifs, des maladies cardiovasculaires, du diabète et de la dysfonction érectile . En outre, ces inhibiteurs se sont révélés prometteurs pour améliorer la vasodilatation, réduire l’inflammation et améliorer la sensibilité à l’insuline . Les inhibiteurs de la phosphodiestérase 9 sont également à l’étude pour leur capacité à améliorer la contractilité cardiaque et à réduire l’hypertrophie .

Applications De Recherche Scientifique

Therapeutic Applications

1. Neurological Disorders

PDE9 inhibitors have been investigated for their potential in treating various central nervous system disorders:

- Alzheimer's Disease : PDE9 inhibitors are being explored as a treatment for Alzheimer's disease due to their ability to enhance cGMP signaling, which is thought to improve cognitive function. Clinical trials have shown mixed results, with some compounds advancing to Phase II trials but failing to demonstrate significant efficacy .

- Schizophrenia and Psychotic Disorders : Initial studies indicated that PDE9 inhibition might alleviate symptoms associated with schizophrenia. However, clinical trials have not yet produced conclusive results .

2. Cardiovascular Diseases

PDE9 inhibitors are particularly promising in the management of heart failure:

- Heart Failure with Reduced Ejection Fraction (HFrEF) : The PDE9 inhibitor CRD-740 demonstrated a favorable safety profile and significant increases in plasma cGMP levels in a Phase 2 clinical trial. This increase reflects enhanced activation of the natriuretic peptide signaling pathway, which is crucial for heart function .

- Heart Failure with Preserved Ejection Fraction (HFpEF) : Research suggests that PDE9 inhibitors may be more effective than traditional treatments like PDE5 inhibitors in HFpEF due to their unique mechanism of action that targets different cGMP pools within cardiac myocytes .

Case Studies and Clinical Trials

Future Directions and Research

The development of highly selective PDE9 inhibitors remains a priority for researchers. Current challenges include improving selectivity over other phosphodiesterases to minimize side effects and enhancing the understanding of the mechanisms through which these inhibitors exert their effects. Additionally, combination therapies utilizing PDE9 inhibitors alongside existing treatments for diabetes and cardiovascular diseases are being explored .

Mécanisme D'action

Les inhibiteurs de la phosphodiestérase 9 agissent en empêchant les enzymes phosphodiestérases de décomposer l’adénosine monophosphate cyclique et la guanosine monophosphate cyclique dans la cellule . Par conséquent, les niveaux de ces nucléotides cycliques augmentent, ce qui entraîne une diminution des niveaux de calcium intracellulaire. Cette diminution provoque une vasodilatation et une relaxation des muscles lisses dans les tissus cibles . Les cibles moléculaires et les voies impliquées comprennent le système de transduction du signal des nucléotides cycliques et la voie de l’oxyde nitrique .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la phosphodiestérase 9 sont uniques en raison de leur forte affinité pour la guanosine monophosphate cyclique et de leur sélectivité pour la phosphodiestérase 9 . Les composés similaires comprennent les inhibiteurs de la phosphodiestérase 5, les inhibiteurs de la phosphodiestérase 4 et les inhibiteurs de la phosphodiestérase 3 . Les inhibiteurs de la phosphodiestérase 5, tels que le sildénafil et le tadalafil, sont utilisés pour traiter la dysfonction érectile et l’hypertension artérielle pulmonaire . Les inhibiteurs de la phosphodiestérase 4 ciblent les voies respiratoires et sont utilisés pour traiter les maladies pulmonaires . Les inhibiteurs de la phosphodiestérase 3 sont utilisés pour le traitement à court terme de l’insuffisance cardiaque . L’unicité des inhibiteurs de la phosphodiestérase 9 réside dans leur potentiel de traiter un large éventail d’affections, notamment les troubles neurodégénératifs et les maladies cardiovasculaires, avec une grande sélectivité et une grande puissance .

Activité Biologique

Phosphodiesterase type 9 (PDE-9) inhibitors have emerged as a promising therapeutic approach in various diseases, particularly cardiovascular conditions and sickle cell disease (SCD). This article reviews the biological activity of PDE-9 inhibitors, supported by recent research findings, case studies, and data tables.

Overview of PDE-9

PDE-9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in numerous physiological processes. By inhibiting PDE-9, the levels of cGMP can be increased, thereby enhancing the signaling pathways associated with natriuretic peptides (NPs) and potentially providing therapeutic benefits in heart failure and other conditions.

PDE-9 inhibitors work by preventing the breakdown of cGMP, leading to increased intracellular concentrations. This elevation in cGMP activates protein kinase G (PKG), which mediates various biological effects including vasodilation, inhibition of smooth muscle contraction, and modulation of cardiac function.

Heart Failure

- Clinical Trials : The PDE-9 inhibitor CRD-740 demonstrated a statistically significant increase in plasma cGMP levels in patients with heart failure. This increase reflects enhanced activation of the NP signaling pathway, which is crucial for cardiovascular homeostasis .

- Animal Models : In murine models of heart failure, PDE-9 inhibition has been shown to improve hemodynamics and renal function. For instance, PF-04749982 increased urinary cGMP excretion and improved cardiac output in sheep models .

- Mechanistic Insights : PDE-9 inhibition has been linked to reduced left ventricular hypertrophy and improved cardiac function, suggesting its potential as a therapeutic target for chronic heart failure .

Sickle Cell Disease

- Efficacy of IMR-687 : A novel this compound, IMR-687, has shown promise in increasing fetal hemoglobin (HbF) levels in erythroid cells derived from SCD patients. In murine models, it reduced lung inflammation and RBC sickling while improving microvascular occlusion .

- Comparison with Hydroxyurea : IMR-687 demonstrated comparable efficacy to hydroxyurea without inducing myelosuppression, making it a safer alternative for managing SCD .

Obesity and Metabolic Syndrome

- Impact on Body Fat : Recent studies indicate that PDE-9 inhibition can reduce total body fat and improve mitochondrial activity in both brown and white adipose tissues. This was observed in models of diet-induced obesity where chronic oral administration of a this compound prevented weight gain without altering food intake .

- Mechanistic Pathways : The mechanism involves stimulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling, which enhances fatty acid oxidation and mitochondrial biogenesis .

Data Summary

Case Study 1: CRD-740 in Heart Failure

In a Phase 2 clinical trial involving patients with heart failure with reduced ejection fraction (HFrEF), CRD-740 was administered over four weeks. The trial reported statistically significant increases in both plasma and urinary cGMP levels compared to placebo, indicating robust PDE-9 inhibition and activation of the NP signaling pathway .

Case Study 2: IMR-687 for Sickle Cell Disease

In clinical evaluations involving SCD patients, IMR-687 was found to significantly enhance HbF production while mitigating adverse effects typically associated with other treatments like hydroxyurea. The results suggest that IMR-687 could be a game-changer for managing SCD effectively without compromising patient safety .

Propriétés

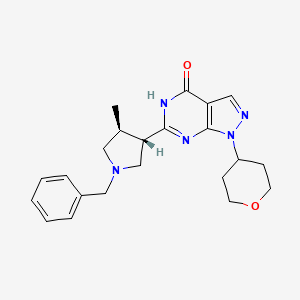

IUPAC Name |

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJWGYZBXCGGM-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648755 | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082743-70-1 | |

| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for PDE-9 inhibitors and how does this relate to their potential therapeutic benefit in sickle cell disease (SCD)?

A1: PDE-9 inhibitors specifically target and block the activity of phosphodiesterase-9A (PDE-9A), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) []. By inhibiting PDE-9A, these compounds increase intracellular cGMP levels. This is particularly relevant in SCD as cGMP plays a role in regulating vascular tone and inflammation. Increased cGMP levels can lead to vasodilation and reduced leukocyte adhesion, potentially mitigating vaso-occlusive crises, a hallmark of SCD [].

Q2: The research mentions the use of PF-04447943, a specific PDE-9 inhibitor. What is known about its in vivo effects in preclinical models of SCD?

A2: In the Townes mouse model of SCD, prophylactic treatment with PF-04447943 in combination with hydroxyurea demonstrated a significant reduction in neutrophil adhesion and neutrophil-platelet aggregates in the cremaster muscle microvasculature []. This suggests that PF-04447943, particularly when combined with hydroxyurea, might be beneficial in preventing vaso-occlusive episodes in SCD.

Q3: Were there any synergistic effects observed when combining PF-04447943 with hydroxyurea in preclinical models?

A3: Yes, the study using the Townes mouse model of SCD showed that co-administration of PF-04447943 and hydroxyurea led to a more pronounced reduction in neutrophil adhesion and neutrophil-platelet aggregates compared to either treatment alone []. This suggests a potential synergistic effect between these two compounds. The mechanism behind this synergy might be linked to their combined effects on nitric oxide bioavailability and cGMP signaling.

Q4: Aside from SCD, are there other potential therapeutic applications being investigated for PDE-9 inhibitors?

A4: Yes, research suggests that PDE-9 inhibitors may have therapeutic potential for other conditions. One study explored the effects of PF-04447943 on olfactory memory in mice using the Social Transmission of Food Preference test []. Other research investigated the impact of BAY60-7550 (a selective PDE-2 inhibitor), Sildenafil (a PDE-5 inhibitor), and PF-04447943 on learning and memory in a passive avoidance test using mice []. These studies indicate broader research interest in PDE-9 inhibitors for cognitive function and other potential therapeutic areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.